molecular formula C7H12N2O B2636546 2-(4-Hydroxypiperidin-1-YL)acetonitrile CAS No. 78503-67-0

2-(4-Hydroxypiperidin-1-YL)acetonitrile

Cat. No. B2636546
Key on ui cas rn: 78503-67-0
M. Wt: 140.186
InChI Key: XPOKDKWZEBTZOD-UHFFFAOYSA-N
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Patent
US07557215B2

Procedure details

BrCH2CN (28.55 g, 0.238 mmol) was added dropwise to a solution of 4-hydroxypiperidine (24.98 g, 0.216 mol) and Et3N (33.18 mL, 0.238 mmol) in dry THF (100 mL) under N2, maintaining the temperature between 45-50° C. After addition of BrCH2CN, the solution was refluxed for 30 min., before allowing the solution to cool down to room temperature. The title-compound was afforded as a straw-coloured oil (18.97 g, 63%) after purification by flash chromatography using ether/CH3OH (19:1) as eluent. dH (250 MHz; CDCl3); 1.65 (m, 2H, 1×CH2CH2CH and 1×CHCH2CH2), 1.75 (s, 1H, OH), 1.95 (m, 2H, 1×CH2CH2CH, 1×CHCH2CH2), 2.45 (m, 2H, 1×NCH2CH2 and 1×NCH2CH2), 2.78 (m, 2H, 1×NCH2CH2 and 1×NCH2CH2), 3.55 (s, 2H, NCH2CN) and 3.75 (m, 1H, CH2CHOH); δC (62.9 MHz; CDCl3); 33.96, 46.09, 49.73, 66.58 and 114.71 (CN); IR υmax/cm−1; 3375(broad), 2230, 1420, 1330, 1150 and 1060; FAB MS, m/z(M+H)+ 141.
Quantity
28.55 g
Type
reactant
Reaction Step One
Quantity
24.98 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
33.18 mL
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
63%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]#[N:4].[OH:5][CH:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1>C1COCC1.CCN(CC)CC>[OH:5][CH:6]1[CH2:11][CH2:10][N:9]([CH2:2][C:3]#[N:4])[CH2:8][CH2:7]1

Inputs

Step One
Name
Quantity
28.55 g
Type
reactant
Smiles
BrCC#N
Name
Quantity
24.98 g
Type
reactant
Smiles
OC1CCNCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
33.18 mL
Type
catalyst
Smiles
CCN(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
47.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 30 min.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool down to room temperature

Outcomes

Product
Name
Type
product
Smiles
OC1CCN(CC1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 18.97 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 56858.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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